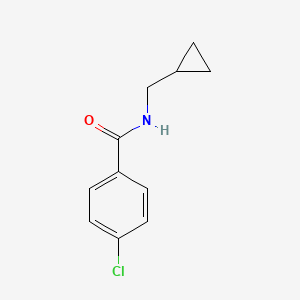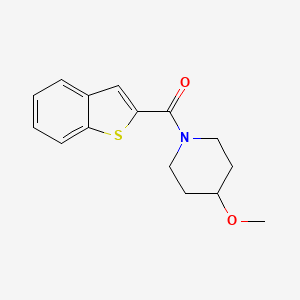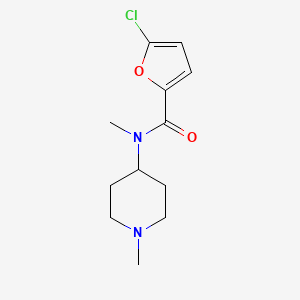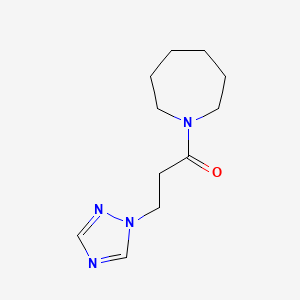
N-(6-methoxypyridin-3-yl)-4-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-4-methylpiperidine-1-carboxamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 is a piperidine derivative and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of MP-10 involves its ability to inhibit the reuptake of dopamine by binding to the DAT. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This property makes MP-10 a potent dopamine reuptake inhibitor and a potential treatment for various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP-10 are primarily due to its ability to inhibit the reuptake of dopamine. This results in an increase in dopamine signaling, which can lead to various effects such as increased motivation, improved cognitive function, and enhanced mood. However, prolonged use of MP-10 can lead to tolerance and dependence, which can result in adverse effects such as addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its high binding affinity for various targets, its potent pharmacological properties, and its potential applications in various fields such as neuroscience and cancer research. However, the limitations of using MP-10 in lab experiments include its potential for toxicity and its potential for abuse and dependence.
Direcciones Futuras
There are several future directions for the study of MP-10. One direction is to further investigate its potential applications in drug development. MP-10 has been shown to have a high binding affinity for various targets, and further studies could lead to the development of new drugs for the treatment of various diseases.
Another direction is to investigate the potential side effects of MP-10 and its long-term effects on the brain and body. Prolonged use of MP-10 can lead to tolerance and dependence, and further studies are needed to understand the potential risks associated with its use.
Conclusion
In conclusion, MP-10 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 has been extensively studied for its pharmacological properties, and its potential applications in neuroscience, cancer research, and drug development make it a promising candidate for further study. However, further studies are needed to understand the potential risks associated with its use and to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-methylpiperidine-1-carboxylic acid with 6-methoxypyridin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, MP-10 has been shown to have a high affinity for the dopamine transporter (DAT) and can act as a potent inhibitor of dopamine reuptake. This property has made MP-10 a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In cancer research, MP-10 has been shown to have anticancer properties due to its ability to inhibit the growth and proliferation of cancer cells. MP-10 has been found to be effective against various types of cancer such as breast cancer, lung cancer, and prostate cancer.
In drug development, MP-10 has been studied as a potential lead compound for the development of new drugs. MP-10 has been shown to have a high binding affinity for various targets such as DAT, sigma receptors, and cannabinoid receptors. This property has made MP-10 a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-5-7-16(8-6-10)13(17)15-11-3-4-12(18-2)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFBXZOQQIREKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)



![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

